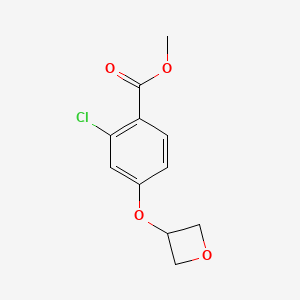

Methyl 2-chloro-4-(oxetan-3-yloxy)benzoate

描述

Methyl 2-chloro-4-(oxetan-3-yloxy)benzoate is an ester derivative of benzoic acid featuring a chlorine substituent at the 2-position and an oxetane ring connected via an ether linkage at the 4-position. This compound is synthesized via nucleophilic substitution, where 3-bromooxetane reacts with methyl 2-chloro-4-hydroxybenzoate in anhydrous dimethyl sulfoxide (DMSO) in the presence of potassium carbonate (K₂CO₃) . The product is isolated as a yellow oil, with structural confirmation provided by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) . Its primary application lies in medicinal chemistry, serving as an intermediate for synthesizing bioactive molecules such as 2-chloro-4-(oxetan-3-yloxy)benzohydrazide, a potent inhibitor of Rho/myocardin-related transcription factors .

属性

分子式 |

C11H11ClO4 |

|---|---|

分子量 |

242.65 g/mol |

IUPAC 名称 |

methyl 2-chloro-4-(oxetan-3-yloxy)benzoate |

InChI |

InChI=1S/C11H11ClO4/c1-14-11(13)9-3-2-7(4-10(9)12)16-8-5-15-6-8/h2-4,8H,5-6H2,1H3 |

InChI 键 |

VYERITIVROMWOX-UHFFFAOYSA-N |

规范 SMILES |

COC(=O)C1=C(C=C(C=C1)OC2COC2)Cl |

产品来源 |

United States |

准备方法

合成路线和反应条件

2-氯-4-(氧杂环丁烷-3-氧基)苯甲酸甲酯的合成通常涉及在催化剂(如硫酸或盐酸)存在下,用甲醇酯化2-氯-4-(氧杂环丁烷-3-氧基)苯甲酸。 该反应在回流条件下进行,以确保酸完全转化为酯 。

工业生产方法

该化合物的工业生产方法没有得到广泛的记载,但它们可能遵循与实验室合成类似的原理,只是针对规模、产率和纯度进行了优化。这可能包括使用连续流动反应器和先进的纯化技术,如蒸馏和结晶。

化学反应分析

反应类型

2-氯-4-(氧杂环丁烷-3-氧基)苯甲酸甲酯可以进行多种化学反应,包括:

亲核取代: 氯原子可以被其他亲核试剂(如胺类、硫醇类或醇盐类)取代。

水解: 酯基可以被水解,生成相应的羧酸和甲醇。

氧化和还原: 该化合物可以参与氧化和还原反应,尽管具体条件和试剂取决于所需的转化。

常用试剂和条件

亲核取代: 试剂如甲醇钠、乙醇钠或伯胺类,在极性非质子溶剂(如二甲基亚砜(DMSO)或乙腈)中。

水解: 在水溶液中使用盐酸或氢氧化钠等酸性或碱性条件。

氧化和还原: 氧化剂如高锰酸钾或还原剂如氢化铝锂。

主要生成产物

亲核取代: 取代的苯甲酸酯,其中各种官能团取代了氯原子。

水解: 2-氯-4-(氧杂环丁烷-3-氧基)苯甲酸和甲醇。

氧化和还原: 产物取决于所使用的具体试剂和条件。

科学研究应用

2-氯-4-(氧杂环丁烷-3-氧基)苯甲酸甲酯在科学研究中有多种应用:

化学: 用作合成更复杂分子的中间体,特别是在开发药物和农用化学品方面。

生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。

医药: 研究其在药物开发中的潜在用途,特别是作为活性药物成分的前体。

作用机制

2-氯-4-(氧杂环丁烷-3-氧基)苯甲酸甲酯的作用机制尚未得到充分的记载,但它可能涉及与特定分子靶标(如酶或受体)的相互作用。氯原子和氧杂环丁烷环的存在可能会影响其反应性和结合亲和力,从而影响其生物活性。

相似化合物的比较

Methyl 2-Chloro-4-Cyclopropoxybenzoate

- Synthesis : Prepared via reaction of methyl 2-chloro-4-hydroxybenzoate with bromocyclopropane in DMSO and K₂CO₃, yielding 65% of a colorless oil .

- Key Differences : Replacing the oxetane group with a cyclopropoxy substituent reduces steric bulk but introduces a smaller, more strained three-membered ring. This may alter electronic properties and reactivity in downstream reactions.

Methyl 2-Chloro-5-Cyclopropylbenzoate

- Synthesis : Synthesized via Suzuki-Miyaura coupling of methyl 5-bromo-2-chlorobenzoate with cyclopropylboronic acid (Method G), achieving 83% yield as a yellow oil .

- Comparison: The cyclopropyl group at the 5-position (vs.

Benzoate Esters with Oxetane Substituents

N-(Substituted Phenyl)-2-[(Oxetan-3-yloxy)Methyl]Anilines

Compounds such as N-(4-fluorophenyl)-2-[(oxetan-3-yloxy)methyl]aniline (1g) and N-(4-bromophenyl)-2-[(oxetan-3-yloxy)methyl]aniline (1h) share the oxetane moiety but are aniline derivatives rather than esters. These compounds exhibit moderate yields (69–86%) and are characterized as yellow oils .

- Reactivity Contrast : Unlike this compound, these anilines undergo electrophilic aromatic substitution rather than ester hydrolysis or hydrazide formation.

General Alkyl Benzoate Esters

Methyl Benzoate and Derivatives

Simple alkyl benzoates (e.g., methyl, ethyl, butyl) are widely studied for their low toxicity and applications in cosmetics and pharmaceuticals .

- Toxicity Context : While this compound lacks explicit toxicity data, alkyl benzoates generally exhibit low acute toxicity (e.g., methyl benzoate LD₅₀ > 2,000 mg/kg in rats) .

Data Tables

Table 2: Reactivity in Downstream Reactions

Key Findings and Implications

Synthetic Efficiency : this compound demonstrates moderate-to-high utility in synthesizing hydrazide derivatives, though its cyclopropoxy analog achieves higher yields in similar reactions .

Steric and Electronic Effects : The oxetane group’s larger size and oxygen atom may enhance solubility and hydrogen-bonding capacity compared to cyclopropoxy substituents, influencing drug-likeness in medicinal chemistry.

Safety Profile : While specific toxicity data for this compound is lacking, its handling precautions align with general benzoate esters, which prioritize avoiding inhalation and dermal contact .

生物活性

Methyl 2-chloro-4-(oxetan-3-yloxy)benzoate is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial and herbicidal activities, as well as its structural characteristics that may influence these activities.

Chemical Structure and Properties

This compound is characterized by a benzoate moiety with a chloro group and an oxetane ring. Its molecular formula is . The unique structural features of this compound suggest that it may interact with biological systems in various ways.

Biological Activity

1. Antimicrobial Properties

Preliminary studies indicate that compounds with similar structures often exhibit antimicrobial properties. This compound may function as an antimicrobial agent due to the presence of both aromatic and halogenated structures, which are known to enhance biological activity.

A comparative analysis of related compounds shows varying degrees of antimicrobial efficacy:

| Compound Name | Structure Highlights | Antimicrobial Activity |

|---|---|---|

| Methyl 2-chloro-4-methoxybenzoate | Contains a methoxy group | Moderate |

| Methyl 4-(oxetan-3-yloxy)benzoate | Lacks chlorine substitution | Low |

| Methyl 2-bromo-4-(oxetan-3-yloxy)benzoate | Contains bromine instead of chlorine | High |

The presence of the chloro group in this compound may enhance its interaction with microbial cell membranes, leading to increased antimicrobial effectiveness.

2. Herbicidal Activity

Research suggests that this compound may also exhibit herbicidal properties. Compounds with similar functional groups have been shown to inhibit plant growth by interfering with key biochemical pathways, such as photosynthesis and amino acid synthesis.

Case Studies and Research Findings

A study conducted on structurally related compounds demonstrated that modifications in halogen substitutions significantly influenced biological activity. For instance, the introduction of a bromine atom instead of chlorine resulted in enhanced reactivity and biological potency in certain cases.

Another investigation into the herbicidal effects of benzoate derivatives revealed that variations in side chains could modulate the degree of inhibition on target plant species. This suggests that this compound might be optimized for specific applications in agriculture.

The exact mechanism through which this compound exerts its biological effects remains under investigation. However, it is hypothesized that its activity may involve:

- Disruption of Cell Membranes : The hydrophobic nature of the oxetane ring may facilitate incorporation into lipid bilayers, disrupting membrane integrity.

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, leading to cell death in microbes and plants.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。